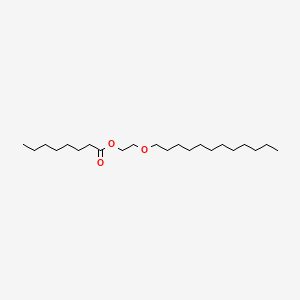
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple oxygen atoms and a tin atom within a long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- typically involves the reaction of dioctyl tin oxide with a suitable precursor containing the desired ester and acid functionalities. The reaction is carried out under controlled conditions, often requiring the use of inert atmospheres and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of dioctyl tin oxide, followed by its reaction with the appropriate organic precursors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester and acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin(IV) compounds, while reduction could produce tin(II) derivatives. Substitution reactions can lead to a variety of ester and acid derivatives.
Applications De Recherche Scientifique
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to these materials.
Mécanisme D'action
The mechanism of action of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21E)-
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9E)-9-octadecen-1-yl ester, (21Z)-
Uniqueness
The uniqueness of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- lies in its specific configuration and the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
68538-86-3 |
|---|---|
Formule moléculaire |
C60H108O8Sn |
Poids moléculaire |
1076.2 g/mol |
Nom IUPAC |
4-O-[[4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-[(Z)-octadec-9-enyl] but-2-enedioate |
InChI |
InChI=1S/2C22H38O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-5-7-8-6-4-2;/h2*9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-,19-18?;;; |
Clé InChI |
KCSPFIQERARSIT-KCJKCCLDSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C=CC(=O)O[Sn](OC(=O)C=CC(=O)OCCCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


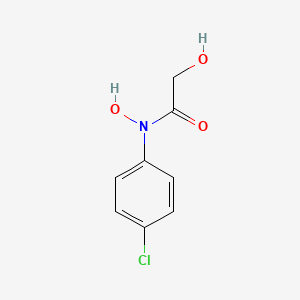


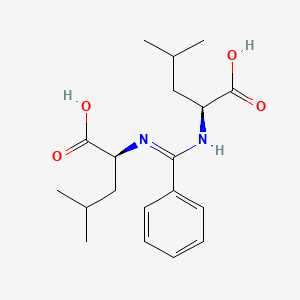

![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
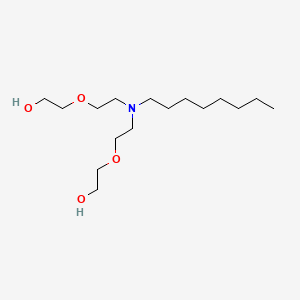



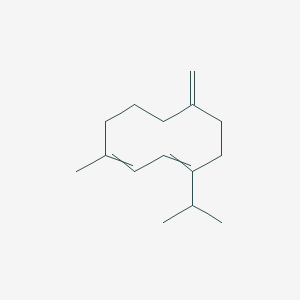
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
